4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3’-bipiperidine]-2’-one is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3’-bipiperidine]-2’-one typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This is followed by the formation of the bipiperidine structure and subsequent coupling of these two moieties. Common synthetic routes include:
Nucleophilic Substitution:
Coupling Reactions: The bipiperidine structure is often synthesized through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3’-bipiperidine]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3’-bipiperidine]-2’-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: Another compound containing a trifluoromethyl group, used as a herbicide.
2-(2-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)ethanoic acid methyl ester: Similar structure with different functional groups.
Uniqueness
4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3’-bipiperidine]-2’-one is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2/c18-17(19,20)14-4-1-5-15(22-14)25-11-12-6-9-23(10-7-12)13-3-2-8-21-16(13)24/h1,4-5,12-13H,2-3,6-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIQEWVHFZPQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.